molecular formula C11H8O3S B1441316 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid CAS No. 1258649-68-1

2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid

Cat. No.: B1441316
CAS No.: 1258649-68-1
M. Wt: 220.25 g/mol
InChI Key: XUSVJLDZZOIHHL-UHFFFAOYSA-N
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Description

2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid is an organic compound with the molecular formula C11H10O2S. It is a derivative of benzothiophene, a sulfur-containing heterocycle, and is characterized by the presence of a carboxylic acid group and a ketone group attached to the benzothiophene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylbenzothiophene.

    Oxidation: The methyl group on the benzothiophene ring is oxidized to form a carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Ketone Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents like alcohols or amines in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Alcohols, amines, catalysts (e.g., sulfuric acid for esterification)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary alcohols

    Substitution: Esters, amides

Scientific Research Applications

2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-1-benzothiophen-2-yl)acetic acid: Similar structure but lacks the ketone group.

    3-Methylbenzothiophene-2-carboxylic acid: Similar structure but lacks the ketone group and has a different position of the carboxylic acid group.

Uniqueness

2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid is unique due to the presence of both a carboxylic acid group and a ketone group on the benzothiophene ring

Properties

IUPAC Name

2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c1-6-7-4-2-3-5-8(7)15-10(6)9(12)11(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSVJLDZZOIHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
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